(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol
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Overview
Description
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol typically involves multiple steps. One common approach is the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include PCC for oxidation, LiAlH4 for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields ketones or aldehydes, while reduction with LiAlH4 produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The silyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This selective reactivity is crucial for its role in organic synthesis and drug design .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octane: Similar structure but lacks the hydroxyl group.
(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol lies in its specific stereochemistry and the presence of silyl-protected hydroxyl groups. These features provide it with distinct reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C38H46O5Si2 |
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Molecular Weight |
638.9 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-2,4-bis[[tert-butyl(diphenyl)silyl]oxy]-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C38H46O5Si2/c1-37(2,3)44(28-19-11-7-12-20-28,29-21-13-8-14-22-29)42-34-32-27-40-36(41-32)35(33(34)39)43-45(38(4,5)6,30-23-15-9-16-24-30)31-25-17-10-18-26-31/h7-26,32-36,39H,27H2,1-6H3/t32-,33+,34-,35-,36-/m1/s1 |
InChI Key |
BWKGYCSRHPCNAM-MWAROKLZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4CO[C@H](O4)[C@@H]([C@H]3O)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(O4)C(C3O)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Origin of Product |
United States |
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